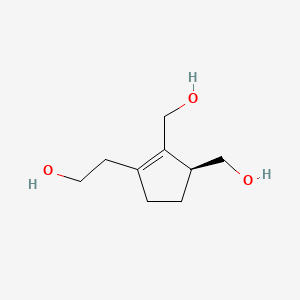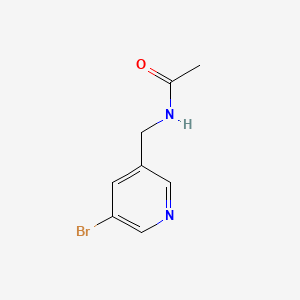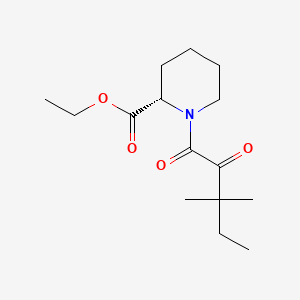![molecular formula C13H19ClFN B600143 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl CAS No. 148135-87-9](/img/structure/B600143.png)
4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl” is a chemical compound . It is also known as "Piperidine, 4-[2-(4-fluorophenyl)ethyl]-, hydrochloride" .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
Arylcycloalkylamines, like phenyl piperidines, play a significant role in the pharmacophore of several antipsychotic agents. The inclusion of arylalkyl substituents, such as 4'-fluorobutyrophenones, enhances the potency and selectivity of compounds targeting D2-like receptors. This highlights the application of the chemical structure of "4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl" in developing selective agents for neuropsychiatric disorders. The research demonstrates the complex interplay between structural moieties and their impact on receptor affinity, underscoring the compound's relevance in medicinal chemistry (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution Reactions
The compound's structural framework facilitates understanding nucleophilic aromatic substitution reactions. Studies involving piperidine and its interactions with nitro-group containing compounds provide insights into the mechanisms of such reactions. These findings are crucial for synthetic chemistry, offering pathways for creating new molecules and modifying existing ones for various applications, including drug development (Pietra & Vitali, 1972).
Development of Fluorescent Chemosensors
Research into fluorescent chemosensors based on derivatives of "4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl" showcases its potential in detecting a variety of analytes. The compound's structural elements can be tailored to enhance selectivity and sensitivity towards specific ions or molecules, highlighting its utility in biochemical sensing and environmental monitoring (Roy, 2021).
Pharmacological Studies
The compound serves as a cornerstone for designing ligands with high affinity for dopamine D2 receptors, crucial in treating neuropsychiatric disorders. The exploration of derivatives, including the study of their pharmacophore, provides insights into developing more effective therapies for conditions such as schizophrenia and Parkinson's disease. This research underscores the compound's significance in pharmacology, especially in understanding and manipulating receptor-ligand interactions for therapeutic benefits (Jůza et al., 2022).
Antimicrobial and Antineoplastic Potential
Studies on the antimicrobial and antineoplastic potential of piperidine derivatives, including "4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl," highlight its utility in discovering new therapeutic agents. The compound's structural adaptability allows for the development of molecules with specific activities against microbial pathogens and cancer cells, demonstrating its critical role in advancing medical treatments (Girase et al., 2020).
Propriétés
IUPAC Name |
4-[2-(4-fluorophenyl)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;/h3-6,12,15H,1-2,7-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGHYPCNWLKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)



![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)